[(1R)-1-(6-methyl-[1,3]thiazolo[2,3-e][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate
Overview
Description
GSK2210875 is a synthetic organic compound that functions as an antagonist of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in various neurological processes, and antagonists like GSK2210875 are of interest for their potential therapeutic applications in treating anxiety disorders and other neurological conditions .
Preparation Methods
The synthesis of GSK2210875 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial production methods are not widely documented, but the compound is synthesized in research laboratories using standard organic synthesis techniques .
Chemical Reactions Analysis
GSK2210875 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions are used to introduce or replace functional groups on the core structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
GSK2210875 has several scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationships of mGluR5 antagonists.
Biology: Helps in understanding the role of mGluR5 in neurological processes.
Medicine: Investigated for its potential therapeutic effects in treating anxiety disorders and other neurological conditions.
Industry: Utilized in the development of new pharmaceuticals targeting mGluR5
Mechanism of Action
GSK2210875 exerts its effects by binding to the metabotropic glutamate receptor 5 (mGluR5) and acting as an antagonist. This binding inhibits the receptor’s activity, which can modulate various neurological pathways involved in anxiety and other conditions. The molecular targets and pathways include the inhibition of glutamate signaling, which plays a crucial role in synaptic plasticity and neuronal communication .
Comparison with Similar Compounds
GSK2210875 is unique compared to other mGluR5 antagonists due to its specific structure and high oral bioavailability. Similar compounds include:
MPEP: Another mGluR5 antagonist with a different chemotype.
Fenobam: Known for its anxiolytic effects but with a different mechanism of action.
ADX-47273: A positive allosteric modulator of mGluR5, contrasting with the antagonistic action of GSK2210875
These compounds highlight the diversity in targeting mGluR5 and the unique properties of GSK2210875 in terms of its structure and pharmacokinetics.
Properties
Molecular Formula |
C14H14N4O2S |
---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
[(1R)-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate |
InChI |
InChI=1S/C14H14N4O2S/c1-9-12(21-13-15-8-16-18(9)13)10(2)20-14(19)17-11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,17,19)/t10-/m1/s1 |
InChI Key |
AOUUMBPBMVOBSP-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(SC2=NC=NN12)[C@@H](C)OC(=O)NC3=CC=CC=C3 |
SMILES |
CC1=C(SC2=NC=NN12)C(C)OC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(C)OC(=O)NC3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK2210875; GSK 2210875; GSK-2210875. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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